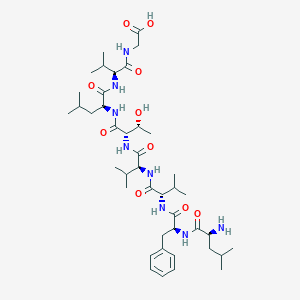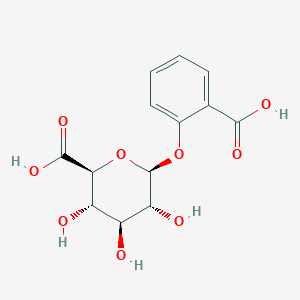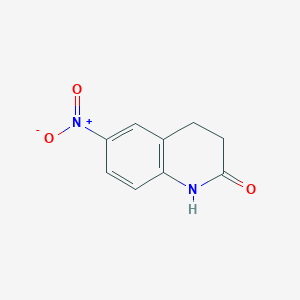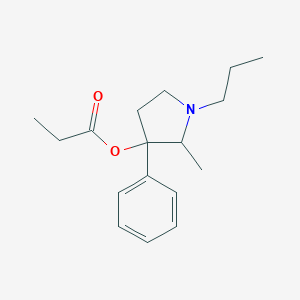
Sex pheromone inhibitor iad1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sex pheromones are chemical signals used by animals to attract mates. In insects, sex pheromones are used to find a suitable partner for reproduction. The sex pheromone inhibitor iad1 is a synthetic compound that has been developed to disrupt the mating behavior of insects.
Mécanisme D'action
Iad1 works by interfering with the detection of sex pheromones by male insects. Male insects use specialized olfactory receptors to detect the sex pheromones released by female insects. Iad1 disrupts this process by binding to the receptors and preventing them from detecting the pheromones. This results in confusion and disorientation of the male insects, making it difficult for them to locate females for mating.
Effets Biochimiques Et Physiologiques
Iad1 has been shown to have no toxic effects on non-target organisms, including humans and other animals. It is also biodegradable, making it an environmentally friendly alternative to traditional pesticides. However, iad1 can have some physiological effects on insects, including reduced mating behavior and reduced fecundity.
Avantages Et Limitations Des Expériences En Laboratoire
Iad1 has several advantages for use in lab experiments. It is easy to synthesize and can be produced in large quantities. It is also relatively inexpensive compared to other pest control agents. However, iad1 has some limitations in lab experiments. It can be difficult to control the concentration of iad1 in the environment, which can affect the results of experiments. It can also be difficult to determine the optimal concentration of iad1 for different insect species.
Orientations Futures
There are several future directions for research on iad1. One area of research is the development of more effective formulations of iad1. This could include the use of microencapsulation or other techniques to improve the delivery of iad1 to insects. Another area of research is the identification of new insect species that are susceptible to iad1. This could expand the range of pests that can be controlled using iad1. Finally, research could be conducted to determine the long-term effects of iad1 on insect populations and the environment.
Méthodes De Synthèse
The synthesis of iad1 involves the use of a chemical reaction between two compounds. The first compound is a derivative of 4-hydroxybenzaldehyde, which is reacted with a derivative of 2,4-dinitrophenylhydrazine. The resulting product is iad1. The synthesis method has been optimized to produce high yields of pure iad1.
Applications De Recherche Scientifique
Iad1 has been extensively studied for its potential use as a pest control agent. It has been shown to be effective in disrupting the mating behavior of several insect species, including the diamondback moth, the oriental fruit moth, and the codling moth. Iad1 has also been shown to be effective in reducing the damage caused by these insects to crops.
Propriétés
Numéro CAS |
101848-26-4 |
|---|---|
Nom du produit |
Sex pheromone inhibitor iad1 |
Formule moléculaire |
C42H70N8O10 |
Poids moléculaire |
847.1 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C42H70N8O10/c1-21(2)17-28(43)36(54)45-30(19-27-15-13-12-14-16-27)38(56)48-33(24(7)8)40(58)49-34(25(9)10)41(59)50-35(26(11)51)42(60)46-29(18-22(3)4)37(55)47-32(23(5)6)39(57)44-20-31(52)53/h12-16,21-26,28-30,32-35,51H,17-20,43H2,1-11H3,(H,44,57)(H,45,54)(H,46,60)(H,47,55)(H,48,56)(H,49,58)(H,50,59)(H,52,53)/t26-,28+,29+,30+,32+,33+,34+,35+/m1/s1 |
Clé InChI |
HHLGIVVEXQRCLK-GSNOCNGZSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N)O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N |
Autres numéros CAS |
101848-26-4 |
Séquence |
LFVVTLVG |
Synonymes |
Leu-Phe-Val-Val-Thr-Leu-Val-Gly-OH leucyl-phenylalanyl-valyl-valyl-threonyl-leucyl-valyl-glycine sex pheromone inhibitor iAD1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)










![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)
